For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to D-Gluconate: Chemical Structure, Properties, and Biological Significance
Abstract
D-gluconate, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate acid with significant roles in metabolism and diverse industrial applications.[1][2][3] Arising from the oxidation of glucose, it is found in fruits, honey, and wine.[1] Due to its low toxicity and strong chelating properties, D-gluconate and its salts are widely utilized in the pharmaceutical, food, and cosmetic industries. In medicine, it serves as a biologically neutral carrier for mineral cations like calcium, zinc, and iron to treat deficiencies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies for D-gluconate, tailored for professionals in research and drug development.
Chemical Structure and Identification
D-gluconate is the anion formed from D-gluconic acid, which is the carboxylic acid derivative of D-glucose.[1] In aqueous solutions at physiological pH, the equilibrium favors the gluconate anion.[5] The structure consists of a six-carbon chain with five hydroxyl groups and a carboxylate group at the C1 position.
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Chemical Name: D-gluconate[6]
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IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate[7]
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Molecular Formula: C₆H₁₁O₇⁻[7]
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Canonical SMILES: C(--INVALID-LINK--[O-])O)O)O">C@HO)O[7]
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InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-M[7]
The D-configuration refers to the stereochemistry at the chiral centers, identical to that of D-glucose. The gluconate anion exhibits a nearly planar zig-zag carbon-chain conformation.[8]
Physicochemical Properties
D-gluconate and its salts are characterized by their high water solubility and low toxicity. The properties of D-gluconic acid and its common salts are summarized below.
| Property | Value | Reference |
| Molecular Weight | 195.15 g/mol (D-gluconate ion) | [7] |
| 196.16 g/mol (D-gluconic acid) | [2][3] | |
| Appearance | White crystalline powder (salts) | [6] |
| Melting Point | 131 °C (D-gluconic acid) | [3][6] |
| Boiling Point | 673.6 °C at 760 mmHg (D-gluconic acid) | [6] |
| Solubility in Water | High; 100 g/L (D-gluconate) | [6] |
| 316 g/L (D-gluconic acid) | [3] | |
| 590 g/L (Sodium gluconate) | [9] | |
| 30 g/L (Calcium gluconate) | [9] | |
| pKa (D-gluconic acid) | 3.86 | [3] |
| LogP | -7.14 (estimated) | [6] |
| Toxicity (Oral Rat LD50) | > 5,000 mg/kg (for Zinc gluconate) | [6] |
Biological Roles and Metabolic Pathways
D-gluconate is a key intermediate in carbohydrate metabolism in many organisms, from bacteria to humans.[9] Its primary metabolic significance lies in its connection to the Pentose Phosphate Pathway (PPP) via the "gluconate shunt."
The Gluconate Shunt
The gluconate shunt is a metabolic route that bypasses the initial, rate-limiting step of the PPP, which is catalyzed by glucose-6-phosphate dehydrogenase.[10] This pathway involves two main enzymatic steps:
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Glucose Dehydrogenase: D-glucose is oxidized to D-glucono-1,5-lactone, which then hydrolyzes (spontaneously or enzymatically via gluconolactonase) to D-gluconate.[10][11]
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Gluconokinase: D-gluconate is phosphorylated by gluconokinase (GntK) to form 6-phospho-D-gluconate.[10][11]
Once 6-phospho-D-gluconate is formed, it directly enters the oxidative phase of the Pentose Phosphate Pathway, where it is further metabolized to produce NADPH and precursors for nucleotide biosynthesis.[5] This shunt is particularly important in organisms that utilize the Entner-Doudoroff (ED) pathway for glucose degradation, but gluconokinase activity has also been confirmed in mammals, including humans.[5][10][11]
Role in Drug Development and Therapy
D-gluconate's primary role in pharmaceuticals is as a highly soluble, non-toxic counter-ion for delivering mineral supplements.[3] This application leverages its excellent chelating ability for divalent cations.
Recent research has also explored potential direct therapeutic roles for gluconate. For instance, it has been shown to inhibit the plasma membrane citrate transporter (pmCiC), which is upregulated in some cancer cells.[4] By blocking citrate uptake, gluconate can alter tumor metabolism and reduce growth, suggesting its potential as an anti-cancer agent.[4] Additionally, sodium gluconate has demonstrated antioxidant and anti-inflammatory properties, reducing nitric oxide and inflammatory cytokines like IL-1β and IL-6.[12]
Experimental Protocols
The quantification of D-gluconate is crucial for research in metabolism, food science, and pharmacology. The most common method is a colorimetric enzymatic assay.
Quantification of D-Gluconate by Enzymatic Assay
This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Megazyme, Abcam) which offer a simple and sensitive method for D-gluconate quantification.[13][14]
Principle: The assay employs a coupled enzyme reaction. First, gluconate kinase phosphorylates D-gluconate to D-gluconate-6-phosphate, consuming ATP. Then, 6-phosphogluconate dehydrogenase (6-PGDH) oxidizes D-gluconate-6-phosphate, which results in the reduction of a probe to produce a colorimetric signal (typically measured at 450 nm) or the reduction of NADP+ to NADPH (measured at 340 nm).[15] The signal generated is directly proportional to the amount of D-gluconate in the sample.[16]
Methodology:
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Sample Preparation:
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Liquid Samples (e.g., wine, fruit juice): Clear, colorless, and near-neutral samples can be used directly or after dilution.[15] Colored samples may require treatment with polyvinylpolypyrrolidone (PVPP) to remove interfering substances. Acidic samples should be neutralized to ~pH 8.[15]
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Tissue Samples (~10 mg): Homogenize on ice in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material. The resulting supernatant is used for the assay.
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Cell Samples (~1 x 10⁶ cells): Process similarly to tissue samples.
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Deproteinization: For samples with high protein content, a deproteinization step using a 10 kDa molecular weight cut-off (MWCO) spin filter or perchloric acid (PCA) precipitation may be necessary.[13]
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Reagent Preparation:
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Reconstitute all kit components (Assay Buffer, Enzyme Mixes, Probe, Standard) as per the manufacturer's instructions, typically with ultrapure water or the provided assay buffer.[13] Keep enzymes on ice during use.
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Assay Procedure:
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Standard Curve: Prepare a standard curve using the provided D-gluconate standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
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Reaction Setup: Add 1–50 µL of sample or standard to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.
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Master Mix: Prepare a Master Reaction Mix containing Assay Buffer, ATP, Gluconate Probe, and the required enzymes (Converter, Enzyme Mix, Developer).
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Incubation: Add 50 µL of the Master Reaction Mix to each well. Mix gently and incubate for 30-40 minutes at 37 °C, protected from light.
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Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm for colorimetric assays).
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Calculation:
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Subtract the absorbance of the 0 (blank) standard from all readings.
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Plot the standard curve of absorbance vs. nmol of D-gluconate.
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Determine the amount of D-gluconate in the sample from the standard curve. The concentration is calculated as: Concentration = (Amount of Gluconate / Sample Volume) x Dilution Factor
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Conclusion
D-gluconate is a versatile molecule with fundamental roles in cellular metabolism and expanding applications in the pharmaceutical industry. Its well-characterized chemical structure and physicochemical properties, combined with its low toxicity, make it an ideal component for drug formulation. Furthermore, emerging research into its direct biological activities, such as the modulation of cancer cell metabolism, opens new avenues for therapeutic development. The availability of robust and sensitive analytical methods allows for its precise quantification, facilitating further investigation into its physiological and pathological roles. This guide provides a foundational resource for scientists and researchers aiming to explore the full potential of D-gluconate in their work.
References
- 1. Human Metabolome Database: Showing metabocard for Gluconic acid (HMDB0000625) [hmdb.ca]
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- 3. Gluconic acid - Wikipedia [en.wikipedia.org]
- 4. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. D-gluconate|lookchem [lookchem.com]
- 7. Gluconate | C6H11O7- | CID 6419706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abcam.com [abcam.com]
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